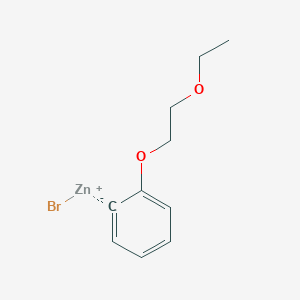
2-(2-Ethoxyethoxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyethoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)phenylzinc bromide typically involves the reaction of 2-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2-(2-ethoxyethoxy)bromobenzene+Zn→2-(2-ethoxyethoxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxyethoxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding phenols.
Reduction: Undergoing reduction to form simpler hydrocarbons.
Substitution: Participating in nucleophilic substitution reactions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are commonly used.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyethoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-ethoxyethoxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, by transferring the phenyl group to another molecule. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyethoxy)phenylzinc bromide
- 2-(2-Propoxyethoxy)phenylzinc bromide
- 2-(2-Butoxyethoxy)phenylzinc bromide
Uniqueness
2-(2-Ethoxyethoxy)phenylzinc bromide is unique due to its specific ethoxyethoxy substituent, which provides distinct reactivity and stability compared to similar compounds. This makes it particularly useful in certain synthetic applications where other organozinc compounds may not perform as well.
Propiedades
Fórmula molecular |
C10H13BrO2Zn |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-ethoxyethoxybenzene |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h3-6H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
WMFOYBPSQZJWRZ-UHFFFAOYSA-M |
SMILES canónico |
CCOCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


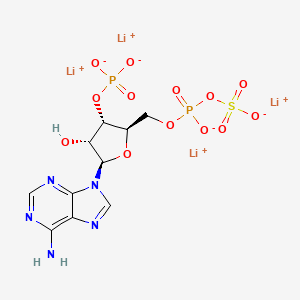
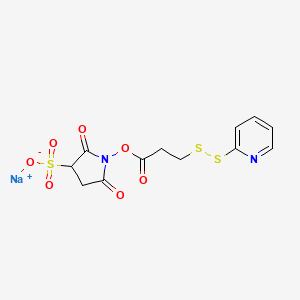
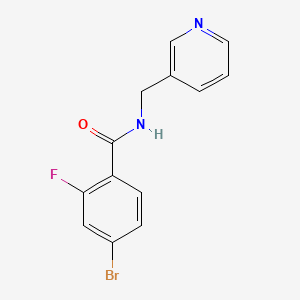
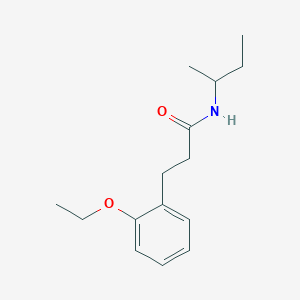
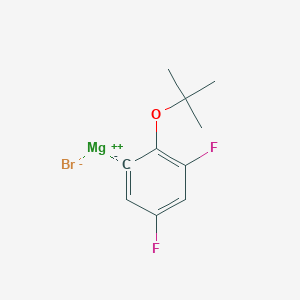
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
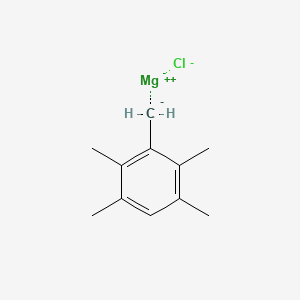
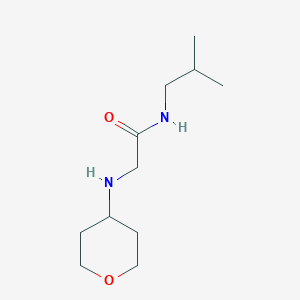

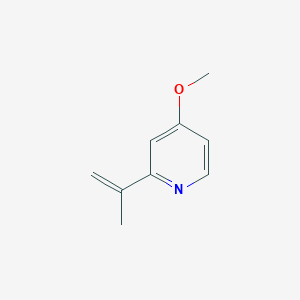
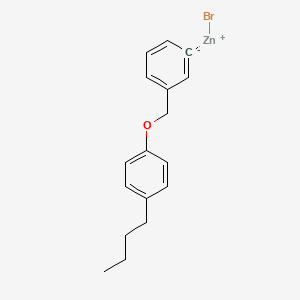

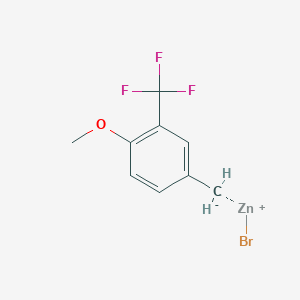
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
